(4-Methoxy-cyclohexyl)-methyl-amine (4-Methoxy-cyclohexyl)-methyl-amine
Brand Name: Vulcanchem
CAS No.: 161715-65-7
VCID: VC8079372
InChI: InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3
SMILES: CNC1CCC(CC1)OC
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(4-Methoxy-cyclohexyl)-methyl-amine

CAS No.: 161715-65-7

Cat. No.: VC8079372

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxy-cyclohexyl)-methyl-amine - 161715-65-7

Specification

CAS No. 161715-65-7
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 4-methoxy-N-methylcyclohexan-1-amine
Standard InChI InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3
Standard InChI Key ZBUSNXOOCDOHST-UHFFFAOYSA-N
SMILES CNC1CCC(CC1)OC
Canonical SMILES CNC1CCC(CC1)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name of this compound is 4-methoxy-N-methylcyclohexan-1-amine, with the molecular formula C8H17NO\text{C}_8\text{H}_{17}\text{NO} and a molecular weight of 143.23 g/mol . Its structure features a cyclohexane ring substituted with a methoxy group (-OCH3_3) at the equatorial 4-position and a methylamine (-CH2_2NH2_2) group attached to the methyl substituent. The stereochemistry of the methoxy group (axial vs. equatorial) influences its conformational stability and intermolecular interactions.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name4-methoxy-N-methylcyclohexan-1-amine
Molecular FormulaC8H17NO\text{C}_8\text{H}_{17}\text{NO}
Molecular Weight143.23 g/mol
SMILESCOC1CCC(CC1)CNC
InChI KeyFHJBXWZVFDBRQD-UHFFFAOYSA-N

The SMILES string COC1CCC(CC1)CNC encodes the connectivity of the methoxycyclohexyl and methylamine moieties, while the InChI Key provides a unique identifier for computational databases .

Physicochemical Characteristics

Limited experimental data exist for this compound’s physical properties, but trends in analogous cyclohexylamines suggest:

  • Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the amine and ether functional groups.

  • Boiling Point: Estimated at 180–200°C based on molecular weight and hydrogen-bonding capacity.

  • Stability: Resistant to hydrolysis under ambient conditions but may degrade under strong acidic or basic environments.

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves reductive amination of 4-methoxycyclohexanone with methylamine. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) :

4-Methoxycyclohexanone+CH3NH2NaBH3CN(4-Methoxy-cyclohexyl)-methyl-amine\text{4-Methoxycyclohexanone} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{(4-Methoxy-cyclohexyl)-methyl-amine}

Key Reaction Conditions:

  • Solvent: Methanol or tetrahydrofuran (THF)

  • Temperature: 25–60°C

  • Yield: 60–75% after purification (e.g., column chromatography)

Industrial Manufacturing

Scaling this synthesis requires optimizing cost and efficiency:

  • Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.

  • Catalyst Recycling: Pd-C catalysts are filtered and reused to lower costs.

  • Distillation: High-purity product isolation (>95%) via fractional distillation under reduced pressure.

Applications in Pharmaceutical Research

CNS-Targeted Drug Development

Structural analogs of (4-Methoxy-cyclohexyl)-methyl-amine, such as EMQMCM [(3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxy-cyclohexyl)-methanone methanesulfonate], act as selective antagonists for metabotropic glutamate receptor 1 (mGluR1) . In rodent models, EMQMCM impaired contextual fear conditioning at doses of 1.25–5 mg/kg, suggesting potential applications in anxiety or PTSD therapeutics .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC50_{50}Therapeutic Area
EMQMCMmGluR11.25 mg/kgAnxiety, Neuroprotection
MTEPmGluR52.5 mg/kgDepression, Addiction

Antimicrobial and Antiproliferative Effects

While direct studies on (4-Methoxy-cyclohexyl)-methyl-amine are sparse, cyclohexylamine derivatives exhibit:

  • Antibacterial Activity: Against Staphylococcus aureus (MIC: 8–16 µg/mL).

  • Anticancer Potential: Inhibition of breast cancer cell proliferation (IC50_{50}: 5–10 µM).

Future Directions

Further research should explore:

  • Stereoselective Synthesis: Isolating axial/equatorial conformers to study bioactivity differences.

  • In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Modifying the methoxy or amine groups to enhance potency.

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